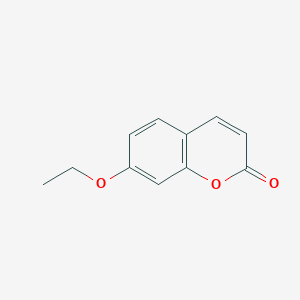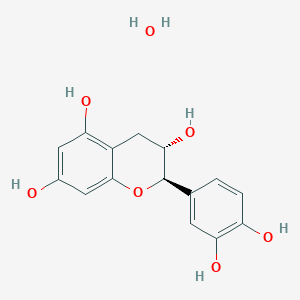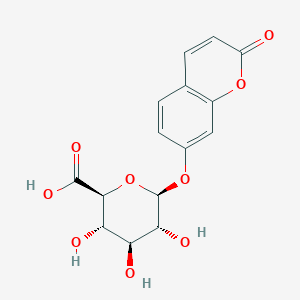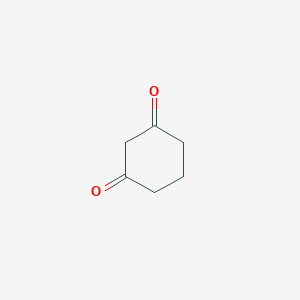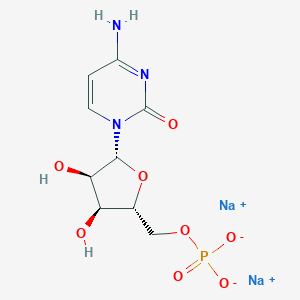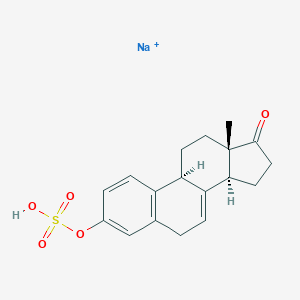
Sulfate d'équiline sodique
Vue d'ensemble
Description
Cenestin est un composé pharmaceutique composé d’estrogènes conjugués synthétiques. Il est principalement utilisé pour traiter les symptômes vasomoteurs modérés à sévères associés à la ménopause, tels que les bouffées de chaleur et les sueurs nocturnes, ainsi que les symptômes de l’atrophie vulvaire et vaginale . Le composé contient un mélange de neuf substances estrogènes synthétiques, notamment le sulfate d’estrone sodique, le sulfate d’équiline sodique et le sulfate de 17α-dihydroéquiline sodique .
Applications De Recherche Scientifique
Cenestin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of synthetic estrogens and their chemical properties.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the development of new pharmaceutical formulations and hormone therapies.
Mécanisme D'action
Cenestin imite les effets des estrogènes endogènes dans le corps, qui sont responsables du développement et du maintien du système reproducteur féminin et des caractères sexuels secondaires . Les estrogènes synthétiques présents dans Cenestin se lient aux récepteurs des estrogènes sur divers tissus, modulant la sécrétion hypophysaire des gonadotrophines, de l’hormone lutéinisante et de l’hormone folliculo-stimulante par un mécanisme de rétroaction négative . Cela aide à soulager les symptômes associés à la ménopause en rétablissant l’équilibre hormonal.
Composés similaires :
Premarin : Un estrogène conjugué dérivé de l’urine de juments gestantes.
Estrace : Contient de l’estradiol, une forme bioidentique d’œstrogène.
Unicité de Cenestin : Cenestin est unique en ce qu’il est composé d’un mélange de neuf substances estrogènes synthétiques dérivées de sources végétales, ce qui en fait une alternative végétale à d’autres estrogènes conjugués comme Premarin . Cette composition lui permet d’imiter les effets des estrogènes endogènes tout en fournissant une formulation synthétique et constante à des fins thérapeutiques.
Safety and Hazards
Accidental ingestion of the material may be harmful; animal experiments indicate that ingestion of less than 150 gram may be fatal or may produce serious damage to the health of the individual . The Women’s Health Initiative found that postmenopausal women (50-79 years old) taking conjugated estrogens, 0.625 mg daily, in combination with medroxyprogesterone, 2.5 mg daily, for five years, had an increased risk of heart attacks, stroke, breast cancer, and blood clots .
Analyse Biochimique
Biochemical Properties
Sodium equilin sulfate plays a significant role in biochemical reactions as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ) in various tissues, leading to the activation of estrogen-responsive genes. The compound binds to these receptors with varying affinities, with about 13% and 49% of the binding affinity of estradiol for ERα and ERβ, respectively . Additionally, sodium equilin sulfate can be converted into the more potent estrogen 17β-dihydroequilin, which has higher binding affinities for the estrogen receptors .
Cellular Effects
Sodium equilin sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates estrogen receptors, leading to the transcription of estrogen-responsive genes. This activation can result in increased cell proliferation, particularly in estrogen-sensitive tissues such as the breast and endometrium . Sodium equilin sulfate also affects cell signaling pathways involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of sodium equilin sulfate involves its binding to estrogen receptors, which then dimerize and bind to estrogen response elements (EREs) on DNA. This binding initiates the transcription of target genes involved in various physiological processes. Sodium equilin sulfate can also undergo metabolic conversion to 17β-dihydroequilin, which has higher estrogenic activity . The compound’s effects on gene expression and enzyme activity contribute to its overall physiological impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium equilin sulfate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that sodium equilin sulfate can maintain its estrogenic activity over extended periods, although its potency may decrease with prolonged storage . In vitro and in vivo studies have demonstrated sustained effects on cellular function, including changes in gene expression and cell proliferation .
Dosage Effects in Animal Models
The effects of sodium equilin sulfate in animal models vary with different dosages. Low to moderate doses have been shown to alleviate menopausal symptoms and prevent bone loss in ovariectomized rats . High doses can lead to adverse effects such as increased risk of endometrial hyperplasia and breast cancer . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and toxic effects become more pronounced .
Metabolic Pathways
Sodium equilin sulfate is involved in several metabolic pathways, including its conversion to 17β-dihydroequilin by 17β-hydroxysteroid dehydrogenase . This conversion enhances its estrogenic activity. The compound also undergoes sulfation and glucuronidation, which facilitate its excretion via the kidneys . These metabolic processes influence the compound’s bioavailability and duration of action.
Transport and Distribution
Sodium equilin sulfate is transported and distributed within cells and tissues through various mechanisms. It binds to sex hormone-binding globulin (SHBG) and albumin in the bloodstream, which facilitates its transport to target tissues . Within cells, sodium equilin sulfate can interact with intracellular transporters and binding proteins that influence its localization and accumulation .
Subcellular Localization
The subcellular localization of sodium equilin sulfate is primarily within the nucleus, where it binds to estrogen receptors and influences gene transcription . The compound’s activity is modulated by post-translational modifications and interactions with co-regulatory proteins. These factors determine its ability to regulate specific target genes and cellular functions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Cenestin implique la modification chimique de précurseurs dérivés de plantes, tels que les plantes de yam ou de soja, pour produire les substances estrogènes souhaitées . Le processus comprend plusieurs étapes de réactions chimiques, telles que la sulfonation, pour convertir les composés dérivés de plantes en leurs formes sulfate.
Méthodes de production industrielle : Dans les milieux industriels, la production de Cenestin implique des processus de synthèse chimique et de purification à grande échelle. Les matières premières sont soumises à des conditions de réaction contrôlées, notamment la température, la pression et le pH, pour garantir la qualité et la puissance constantes du produit final. Les estrogènes synthétisés sont ensuite mélangés dans des proportions spécifiques pour créer la formulation pharmaceutique finale .
Analyse Des Réactions Chimiques
Types de réactions : Cenestin subit diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes hydroxyle en cétones ou en aldéhydes.
Réduction : Réduction de cétones ou d’aldéhydes en groupes hydroxyle.
Substitution : Remplacement de groupes fonctionnels par d’autres groupes, tels que la sulfonation pour former des esters sulfate.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réactifs comme l’acide sulfurique pour les réactions de sulfonation.
Principaux produits : Les principaux produits formés à partir de ces réactions sont les divers esters sulfate des substances estrogènes, telles que le sulfate d’estrone sodique et le sulfate d’équiline sodique .
4. Applications de la recherche scientifique
Cenestin a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l’étude des estrogènes synthétiques et de leurs propriétés chimiques.
Biologie : Investigué pour ses effets sur les processus cellulaires et la régulation hormonale.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de thérapies hormonales.
Comparaison Avec Des Composés Similaires
Premarin: A conjugated estrogen derived from the urine of pregnant mares.
Estrace: Contains estradiol, a bioidentical form of estrogen.
Uniqueness of Cenestin: Cenestin is unique in that it is composed of a blend of nine synthetic estrogenic substances derived from plant sources, making it a plant-based alternative to other conjugated estrogens like Premarin . This composition allows it to mimic the effects of endogenous estrogens while providing a synthetic and consistent formulation for therapeutic use.
Propriétés
IUPAC Name |
sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMOCOWZLSYSV-QWAPEVOJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27540-07-4 (Parent) | |
| Record name | Sodium equilin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872961 | |
| Record name | Sodium equilin 3-monosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The principal pharmacologic effects of conjugated estrogens are similar to those of other natural and synthetic estrogens., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (7 total), please visit the HSDB record page. | |
| Record name | ESTROGENIC SUBSTANCES, CONJUGATED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3076 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
12126-59-9, 16680-47-0 | |
| Record name | Estrogens, conjugated [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012126599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium equilin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium equilin 3-monosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10),7-tetraen-17-one, 3-(sulfooxy)-, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Estrogens, conjugates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM EQUILIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XY8FW3E68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


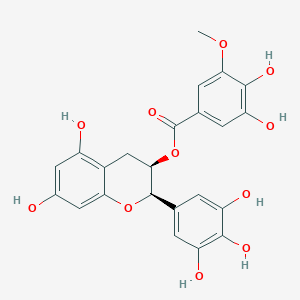

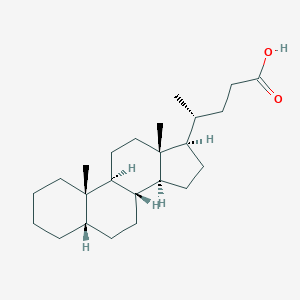

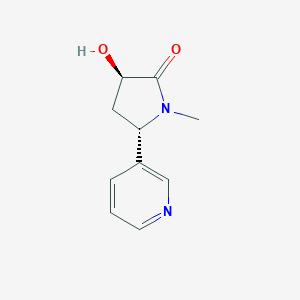
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
